molecular formula C15H21ClN2O5S2 B2973821 2-((1-((2-chlorobenzyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1705412-51-6

2-((1-((2-chlorobenzyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2973821
CAS No.: 1705412-51-6
M. Wt: 408.91
InChI Key: NBHRKBMKXVFQJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as NMR, LC/MS, FTIR, and elemental analyses . Unfortunately, the specific molecular structure analysis for “2-((1-((2-chlorobenzyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is not provided in the search results.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. One compound exhibited significant growth inhibition of several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Anticancer Activity

  • Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed potential as anticancer agents, highlighting the need for further studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition

  • Khalid et al. (2014) synthesized a series of N-substituted derivatives of acetamide bearing a piperidine moiety, which were evaluated against acetylcholinesterase and butyrylcholinesterase enzymes. Several compounds displayed promising activity, indicating potential for therapeutic applications (Khalid et al., 2014).

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S2/c1-17-15(19)11-24(20,21)13-6-8-18(9-7-13)25(22,23)10-12-4-2-3-5-14(12)16/h2-5,13H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHRKBMKXVFQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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